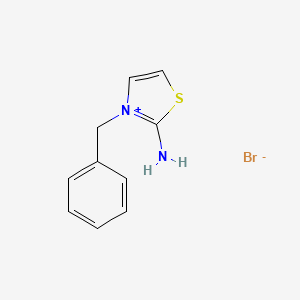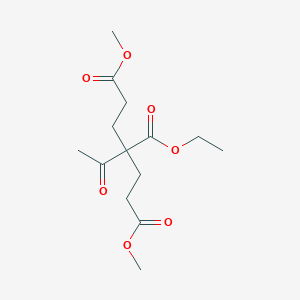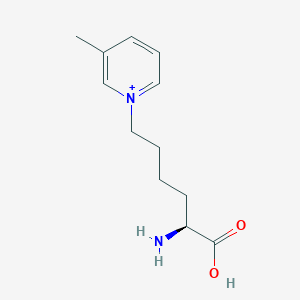![molecular formula C20H16O4S3 B12541212 1,1'-(Thiene-2,5-diyl)bis[4-(thiophen-2-yl)butane-1,4-dione] CAS No. 144153-62-8](/img/structure/B12541212.png)
1,1'-(Thiene-2,5-diyl)bis[4-(thiophen-2-yl)butane-1,4-dione]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Thiene-2,5-diyl)bis[4-(thiophen-2-yl)butane-1,4-dione] is an organic compound that features a thiene ring and thiophene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Thiene-2,5-diyl)bis[4-(thiophen-2-yl)butane-1,4-dione] typically involves the reaction of thiene derivatives with thiophene-based compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity. For instance, a common method involves the use of palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Thiene-2,5-diyl)bis[4-(thiophen-2-yl)butane-1,4-dione] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration, respectively.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted thiophene derivatives .
Wissenschaftliche Forschungsanwendungen
1,1’-(Thiene-2,5-diyl)bis[4-(thiophen-2-yl)butane-1,4-dione] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Wirkmechanismus
The mechanism of action of 1,1’-(Thiene-2,5-diyl)bis[4-(thiophen-2-yl)butane-1,4-dione] involves its interaction with specific molecular targets and pathways. For instance, its electron-rich thiophene rings can participate in electron transfer processes, making it useful in electronic applications. Additionally, its ability to undergo various chemical reactions allows it to interact with biological molecules, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: Similar in structure but with different substituents, leading to varied electronic properties.
2,6-Bis(trimethylstannyl)-4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: Another related compound with distinct reactivity and applications.
Uniqueness
1,1’-(Thiene-2,5-diyl)bis[4-(thiophen-2-yl)butane-1,4-dione] is unique due to its specific combination of thiene and thiophene groups, which confer unique electronic and chemical properties. This makes it particularly valuable in the development of advanced materials and electronic devices .
Eigenschaften
CAS-Nummer |
144153-62-8 |
|---|---|
Molekularformel |
C20H16O4S3 |
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
1-[5-(4-oxo-4-thiophen-2-ylbutanoyl)thiophen-2-yl]-4-thiophen-2-ylbutane-1,4-dione |
InChI |
InChI=1S/C20H16O4S3/c21-13(17-3-1-11-25-17)5-7-15(23)19-9-10-20(27-19)16(24)8-6-14(22)18-4-2-12-26-18/h1-4,9-12H,5-8H2 |
InChI-Schlüssel |
HZIWAVNCNBXWIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C(=O)CCC(=O)C2=CC=C(S2)C(=O)CCC(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


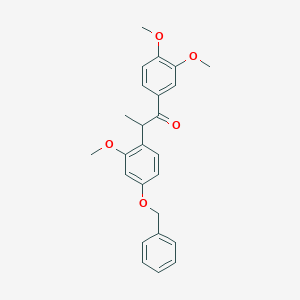

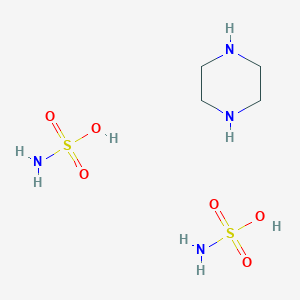
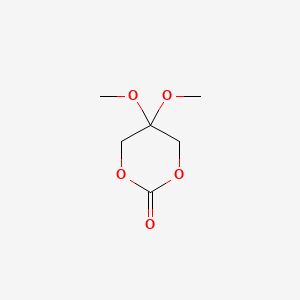
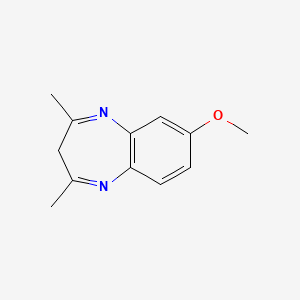
![Phosphine, [(phenylborylene)bis(methylene)]bis[bis(1,1-dimethylethyl)-](/img/structure/B12541163.png)
![N-benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide](/img/structure/B12541174.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-thienyl)-](/img/structure/B12541188.png)

![2-{4-[(4-Chlorophenyl)ethynyl]phenoxy}ethan-1-amine](/img/structure/B12541205.png)
